"1-Naphthalenemethanamine, 4-methoxy- chemical properties"
"1-Naphthalenemethanamine, 4-methoxy- chemical properties"
An In-depth Technical Guide to 1-Naphthalenemethanamine, 4-methoxy-
Introduction
1-Naphthalenemethanamine, 4-methoxy-, also known as (4-methoxynaphthalen-1-yl)methanamine, is an aromatic amine featuring a naphthalene core. This structure is a key pharmacophore in medicinal chemistry, with the naphthalene moiety offering a planar, lipophilic scaffold capable of engaging in π-π stacking interactions with biological targets.[1] The strategic placement of a methoxy group and a methanamine side chain provides specific electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Derivatives of naphthalenemethanamine have demonstrated a wide range of biological activities, including potential as antifungal and cytotoxic agents.[2][3]
This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 1-Naphthalenemethanamine, 4-methoxy-, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The core structure consists of a naphthalene ring system substituted at the 1-position with a methylamine group (-CH₂NH₂) and at the 4-position with a methoxy group (-OCH₃). This substitution pattern dictates its chemical behavior, influencing both the reactivity of the amine and the aromatic ring.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | (4-methoxynaphthalen-1-yl)methanamine | N/A |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| CAS Number | Not explicitly available; related to 118-31-0 (parent) | [5][6] |
Structural Diagram
Caption: Chemical structure of a related methoxy-naphthalenemethanamine.
Spectroscopic Profile: A Structural Verification Protocol
Spectroscopic analysis is fundamental to confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral characteristics, providing a self-validating system for structural elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. The electron-donating methoxy group and the aromatic ring currents create a distinct chemical shift pattern.
Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (peri to -CH₂NH₂) | ~8.0-8.2 | d | 1H | Deshielded by proximity to the second aromatic ring. |
| Ar-H | ~7.4-7.8 | m | 3H | Protons on the unsubstituted benzene ring of naphthalene. |
| Ar-H (ortho to -OCH₃) | ~6.8-7.0 | d | 1H | Shielded by the electron-donating methoxy group. |
| Ar-H (ortho to -CH₂NH₂) | ~7.1-7.3 | d | 1H | Aromatic proton adjacent to the aminomethyl group. |
| -CH₂ NH₂ | ~4.0-4.2 | s | 2H | Benzylic protons adjacent to the nitrogen atom. |
| -OCH₃ | ~3.9-4.0 | s | 3H | Methoxy group protons. |
| -NH₂ | ~1.5-2.5 | br s | 2H | Amine protons; shift is concentration-dependent and may exchange with D₂O. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C -OCH₃ | ~155-158 | Aromatic carbon attached to the strongly electron-donating methoxy group. |
| Aromatic C -H | ~103-130 | Aromatic carbons, with the carbon ortho to -OCH₃ appearing most upfield (~103-105 ppm). |
| Aromatic Quaternary C | ~125-135 | Bridgehead carbons and carbons at substitution points. |
| -C H₂NH₂ | ~40-45 | Aliphatic carbon of the aminomethyl group. |
| -OC H₃ | ~55-56 | Methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N-H | 3300-3500 | Medium, Doublet | Symmetric & Asymmetric Stretch (Primary Amine) |
| C-H (Aromatic) | 3000-3100 | Medium | Stretch |
| C-H (Aliphatic) | 2850-2960 | Medium | Stretch |
| C=C (Aromatic) | 1500-1600 | Strong | Ring Stretch |
| C-O (Aryl Ether) | 1230-1270 | Strong | Asymmetric Stretch |
| C-N | 1020-1250 | Medium | Stretch |
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which helps confirm the molecular structure.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of the compound.
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Key Fragment: A major fragment at m/z = 172 ([M-NH]⁺) or 158 ([M-CH₂NH₂]⁺), representing the loss of the aminomethyl group, would be characteristic. The fragment corresponding to the stable 4-methoxynaphthylmethyl cation is expected to be a dominant peak.
Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
A reliable and common method for synthesizing primary amines like 1-Naphthalenemethanamine, 4-methoxy- is the reductive amination of the corresponding aldehyde, 4-methoxy-1-naphthaldehyde. This process involves the initial formation of an imine, which is then reduced in situ to the target amine.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for synthesis.
Experimental Protocol: Laboratory Scale Synthesis
Expertise-Driven Rationale: This protocol utilizes sodium borohydride, a mild and selective reducing agent, which is effective for reducing the imine intermediate without affecting the naphthalene ring. Methanol serves as both a solvent and a proton source. The reaction is performed at room temperature for operational simplicity and safety.
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Reaction Setup: To a solution of 4-methoxy-1-naphthaldehyde (1.0 eq) in methanol (MeOH, 0.2 M), add a solution of ammonia in methanol (7N, 5.0 eq).
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Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the disappearance of the imine by TLC.
-
Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Naphthalenemethanamine, 4-methoxy-.
Reactivity Profile
The molecule possesses two primary sites of reactivity: the primary amine and the electron-rich naphthalene ring.
Reactivity Overview Diagram
Caption: Key reactive sites and associated transformations.
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Amine Functionality: As a primary amine, it readily undergoes acylation with acyl chlorides or anhydrides to form amides, alkylation to form secondary and tertiary amines, and condensation with aldehydes or ketones to yield Schiff bases (imines).
-
Naphthalene Ring: The naphthalene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. Substitution is generally directed to the activated ring.
Applications in Drug Discovery and Materials Science
The naphthalene scaffold is a privileged structure in medicinal chemistry.[8] The introduction of a 4-methoxy group can enhance biological activity, potentially by improving membrane permeability or by providing a key hydrogen bond acceptor site for receptor binding.[1][9]
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Antifungal and Cytotoxic Potential: Research on related α-naphthylamine derivatives has shown significant biological activity. Specifically, derivatives containing a methoxy group have demonstrated potent cytotoxic activities against human cancer cell lines (MCF-7, H-460, and SF-268).[2] Furthermore, various 4-methoxy-naphthalene derivatives have been investigated as promising antifungal agents, showing activity against pathogenic fungi like Paracoccidioides brasiliensis.[3]
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Pharmaceutical Intermediates: This compound serves as a crucial intermediate for constructing more complex molecules. The primary amine is a versatile handle for introducing diverse functionalities through well-established chemical transformations, making it a valuable precursor in multi-step syntheses of drug candidates.[6]
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Materials Science: Naphthalene derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid, planar structure of the naphthalene core is conducive to creating materials with desirable electronic and photoluminescent properties.[6]
Safety and Handling
GHS Hazard Information (Inferred from 1-Naphthalenemethanamine)
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Source: Aggregated GHS information for 1-Naphthalenemethanamine.[5]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Use a lab coat to prevent skin contact.
-
Respiratory Protection: If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
References
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Mella, C., et al. (2007). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules. Available at: [Link]
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de Castro, S., et al. (2019). New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubChem. 1-Naphthalenemethanamine. National Center for Biotechnology Information. Available at: [Link]
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precisionFDA. 6-METHOXY-1-NAPHTHALENEMETHANAMINE. Available at: [Link]
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Patel, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Al-Ostath, A., et al. (2023). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
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